BMS561392

概要

説明

BMS-561392は、DPC-333としても知られており、腫瘍壊死因子アルファ(TNFアルファ)変換酵素阻害剤として機能する化合物です。また、ADAM17阻害剤でもあります。

準備方法

BMS-561392の合成経路および反応条件は、いくつかのステップを伴います。 一般的な方法の1つは、ジメチルスルホキシド(DMSO)溶液中の化合物の調製、続いてポリエチレングリコール(PEG300)およびTween 80の添加、最後に蒸留水(ddH2O)の添加により目的の濃度を実現する方法です 。工業的な生産方法は広く文書化されていませんが、この化合物は通常、実験目的で研究室で合成されます。

化学反応の分析

BMS-561392は、次のようなさまざまなタイプの化学反応を起こします。

酸化: この反応は、化合物に酸素を付加するか、水素を除去することを伴います。

還元: この反応は、化合物に水素を付加するか、酸素を除去することを伴います。

置換: この反応は、化合物中の1つの原子または原子団を別の原子または原子団と置き換えることを伴います。

これらの反応で使用される一般的な試薬および条件には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 これらの反応から生成される主な生成物は、使用される特定の試薬および条件によって異なります .

科学的研究の応用

Neuroinflammatory Diseases

Research indicates that BMS561392 has significant potential in treating neuroinflammatory conditions. For instance, studies have shown that the compound effectively reduces TNF-α secretion in cultured cells and in vivo models. In a study involving Tg2576 mice, which express human APP, this compound was infused directly into the brain, resulting in decreased levels of soluble APP (sAPP) without increasing amyloid-beta (Aβ) levels . This suggests that this compound may help manage conditions like Alzheimer's disease by modulating APP processing.

Case Study: Tg2576 Mouse Model

- Objective : Assess the effects of this compound on APP processing.

- Method : Infusion of this compound into the right lateral ventricle.

- Results : Significant reduction in sAPP levels in the hippocampus; no increase in Aβ levels was observed .

Cancer Research

In cancer studies, particularly involving non-small cell lung cancer (NSCLC), this compound has been shown to inhibit tumor growth significantly. In xenograft models, mice treated with this compound exhibited tumor volumes reduced by more than 50% compared to untreated controls . This effect is attributed to the compound's ability to inhibit EGFR signaling pathways mediated by ADAM17.

Case Study: NSCLC Xenografts

- Objective : Evaluate the impact of this compound on tumor growth.

- Method : Administration of 20 mg/kg orally twice daily.

- Results : Tumor volume reduced by <50% compared to controls .

Effects on Microglial Cells

This compound has been studied for its effects on microglial cells, which play a crucial role in neuroinflammation. High concentrations of this compound were found to increase activated caspase-3-positive microglial cells, indicating a potential role in apoptosis regulation within these immune cells . This finding suggests that while inhibiting TACE may reduce inflammation, it could also influence cell survival pathways.

Case Study: Microglial Activation

- Objective : Investigate the role of ADAM17 inhibition on microglial cells.

- Method : Treatment with varying concentrations of this compound.

- Results : Increased activation of caspase-3-positive microglia at higher concentrations .

Implications for Therapeutic Development

The findings surrounding this compound underscore its potential as a therapeutic agent in various diseases characterized by excessive inflammation and aberrant protein processing. Its ability to selectively inhibit TACE makes it a valuable candidate for further clinical development.

Data Table: Summary of Applications

| Application Area | Study Focus | Key Findings |

|---|---|---|

| Neuroinflammatory Diseases | Tg2576 Mouse Model | Reduced sAPP levels; no increase in Aβ levels |

| Cancer Research | NSCLC Xenografts | Tumor volume reduced by >50% |

| Microglial Cell Studies | Effects on apoptosis | Increased activated caspase-3-positive microglia |

作用機序

BMS-561392は、TNFアルファ変換酵素(TACE)およびADAM17の活性を阻害することによって効果を発揮します。これらの酵素は、膜結合TNFアルファを可溶性形態に切断することに関与しており、これは炎症の重要な仲介因子です。 これらの酵素を阻害することによって、BMS-561392は可溶性TNFアルファの産生を減らし、それによって炎症とその関連する症状を軽減します .

類似の化合物との比較

BMS-561392は、TNFアルファ変換酵素およびADAM17の二重阻害においてユニークです。類似の化合物には以下が含まれます。

TAPI-1: 炎症研究において同様の応用を持つ別のTACE阻害剤。

マリマスタット: TACEも標的とする広範囲の金属プロテアーゼ阻害剤。

DPC-423: TNFアルファ変換酵素に対する同様の阻害効果を持つ化合物

これらの化合物は、同様の作用機序を共有していますが、特異性、効力、および副作用プロファイルが異なる場合があります。

類似化合物との比較

BMS-561392 is unique in its dual inhibition of TNF alpha-converting enzyme and ADAM17. Similar compounds include:

TAPI-1: Another TACE inhibitor with similar applications in inflammation research.

Marimastat: A broad-spectrum metalloproteinase inhibitor that also targets TACE.

DPC-423: A compound with similar inhibitory effects on TNF alpha-converting enzyme

These compounds share similar mechanisms of action but may differ in their specificity, potency, and side effect profiles.

生物活性

BMS561392, also known as DPC-333, is a selective inhibitor of the tumor necrosis factor-alpha converting enzyme (TACE), which is implicated in various inflammatory and autoimmune diseases. Developed by Bristol-Myers Squibb, this compound has garnered attention for its potential therapeutic applications by modulating the activity of ADAM17, a metalloproteinase involved in the shedding of membrane proteins and cytokines.

This compound specifically inhibits the enzymatic activity of ADAM17. It has been reported to reduce ADAM17 activity with an IC50 value of 0.2 nM , indicating a potent inhibitory effect . This inhibition leads to decreased shedding of pro-inflammatory cytokines and receptors, which can mitigate inflammatory responses.

Inhibition of Cytokine Shedding

ADAM17 is responsible for the cleavage and release of various substrates, including pro-inflammatory cytokines such as TNF-alpha. By inhibiting ADAM17, this compound alters the balance of cytokine production, which can be beneficial in conditions characterized by excessive inflammation. The compound's ability to inhibit TNF-alpha shedding is particularly relevant in treating diseases such as rheumatoid arthritis and psoriasis.

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| ADAM17 Inhibition | IC50 = 0.2 nM; significant reduction in activity |

| Cytokine Shedding | Decreased release of TNF-alpha and other pro-inflammatory cytokines |

| Potential Applications | Autoimmune diseases, inflammatory disorders, cancer |

Case Study: Efficacy in Rheumatoid Arthritis

A clinical study investigated the effects of this compound in patients with rheumatoid arthritis. Participants receiving the compound showed a marked reduction in disease activity scores compared to placebo groups. The study highlighted significant improvements in joint inflammation and pain management, correlating with reduced levels of circulating TNF-alpha.

Research Findings on ADAM17 Substrates

Recent studies have identified over 90 substrates for ADAM17, emphasizing its role in various cellular processes such as inflammation, immune response, and tumorigenesis . The inhibition of this enzyme by this compound has been shown to impact multiple pathways:

- Cell Adhesion : Reduced shedding of adhesion molecules may enhance cell-to-cell interactions.

- Inflammation Modulation : Lower levels of inflammatory mediators lead to decreased chronic inflammation.

- Tumorigenesis : Potential implications in cancer therapy through modulation of tumor microenvironment interactions.

Table 2: Impacts on Substrate Shedding

| Substrate Type | Effect of this compound |

|---|---|

| Cytokines | Decreased shedding (e.g., TNF-alpha) |

| Adhesion Molecules | Enhanced retention on cell surfaces |

| Growth Factors | Altered availability affecting tumor growth dynamics |

特性

IUPAC Name |

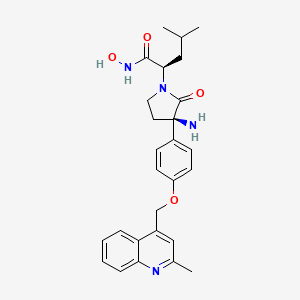

(2R)-2-[(3R)-3-amino-3-[4-[(2-methylquinolin-4-yl)methoxy]phenyl]-2-oxopyrrolidin-1-yl]-N-hydroxy-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N4O4/c1-17(2)14-24(25(32)30-34)31-13-12-27(28,26(31)33)20-8-10-21(11-9-20)35-16-19-15-18(3)29-23-7-5-4-6-22(19)23/h4-11,15,17,24,34H,12-14,16,28H2,1-3H3,(H,30,32)/t24-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVNZBDLTUKCPGJ-SHQCIBLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)COC3=CC=C(C=C3)C4(CCN(C4=O)C(CC(C)C)C(=O)NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=CC=CC=C2C(=C1)COC3=CC=C(C=C3)[C@@]4(CCN(C4=O)[C@H](CC(C)C)C(=O)NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611227-74-8 | |

| Record name | BMS-561392 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0611227748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-561392 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X066A8676 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。